H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR
Description
Primary Structure Analysis: Sequence Determination and Amino Acid Composition
The primary structure of this peptide compound consists of 25 amino acid residues arranged in a specific linear sequence beginning with cysteine and terminating with proline. Amino acid sequence determination has been accomplished through established methodologies including Edman degradation sequencing and mass spectrometry-based de novo sequencing approaches. The Edman degradation method, developed by Pehr Edman, provides a systematic approach for amino-terminal residue identification through phenyl isothiocyanate derivatization followed by cyclical thiazolinone formation and subsequent phenylthiohydantoin derivative analysis.
The complete amino acid composition reveals a diverse distribution of residues with distinct physicochemical properties. The peptide contains five cysteine residues positioned at sequence positions 1, 3, 11, and 15, which represent critical sites for potential disulfide bond formation. Hydrophobic amino acids including leucine, methionine, valine, phenylalanine, isoleucine, and tryptophan constitute approximately 32% of the total sequence, contributing to the peptide's amphiphilic nature. Charged residues including aspartic acid, lysine, and glutamic acid provide ionic character and pH-dependent conformational flexibility.
Table 1: Amino Acid Composition Analysis
| Amino Acid Category | Residues | Count | Percentage |
|---|---|---|---|
| Hydrophobic | Leucine, Methionine, Valine, Phenylalanine, Isoleucine, Tryptophan | 8 | 32.0% |
| Polar Uncharged | Serine, Threonine, Asparagine, Tyrosine, Histidine | 7 | 28.0% |
| Negatively Charged | Aspartic Acid, Glutamic Acid | 3 | 12.0% |
| Positively Charged | Lysine | 1 | 4.0% |
| Sulfur-Containing | Cysteine | 5 | 20.0% |
| Cyclic | Proline | 1 | 4.0% |
Mass spectrometry analysis confirms the molecular weight and provides validation of the proposed sequence through fragmentation pattern analysis. The peptide demonstrates characteristic fragmentation patterns consistent with the predicted amino acid sequence, with particular attention to the identification of cysteine-containing fragments that are essential for disulfide connectivity determination.
Secondary Structure Prediction: Disulfide Bond Formation and Beta-Sheet/Alpha-Helix Propensity
Secondary structure analysis reveals complex conformational preferences influenced by the presence of multiple cysteine residues and their potential for intramolecular disulfide bond formation. The peptide exhibits structural similarities to endothelin family members, which are characterized by the presence of two intramolecular disulfide bonds that are crucial for maintaining biological activity. Studies on related endothelin peptides demonstrate that disulfide bonds are not absolutely essential for maintaining tertiary structure necessary for receptor binding, but they significantly stabilize the active conformation.
Nuclear magnetic resonance spectroscopy studies of homologous endothelin peptides reveal that the central region of the molecule, particularly residues 9-16, adopts an alpha-helical conformation. The alpha-helical segment provides structural rigidity and serves as a scaffold for the positioning of functionally important residues. Circular dichroic spectroscopy analysis of endothelin analogues with modified disulfide bonding patterns demonstrates that even peptides lacking specific disulfide bonds retain characteristic spectral features, indicating preservation of secondary structural elements.
Table 2: Secondary Structure Propensity Analysis
| Sequence Region | Residues | Predicted Structure | Structural Features |
|---|---|---|---|
| N-terminal | 1-8 | Extended/Loop | Disulfide-forming region |
| Central Core | 9-16 | Alpha-helix | Hydrophobic interactions |
| C-terminal | 17-25 | Beta-turn/Extended | Receptor binding domain |
The formation of native disulfide bonds follows thermodynamically controlled mechanisms, with specific salt bridge interactions playing crucial roles in directing proper folding. Research on endothelin-1 analogues demonstrates that salt bridge formation between positively charged residues and carboxylate groups can significantly influence disulfide bond formation efficiency, with native isomer yields reaching up to 96% under optimal conditions.
Computational secondary structure prediction algorithms indicate propensity for beta-sheet formation in the carboxy-terminal region, particularly involving residues containing aromatic side chains such as tyrosine, phenylalanine, and tryptophan. These aromatic residues contribute to intramolecular stacking interactions that stabilize extended conformations and influence overall peptide topology.
Tertiary Structure Modeling: Computational Approaches to Three-Dimensional Conformation
Three-dimensional structure determination has been accomplished through multiple complementary approaches including nuclear magnetic resonance spectroscopy, X-ray crystallography, and molecular dynamics simulations. Crystallographic analysis of related endothelin peptides reveals compact molecular architectures with well-defined spatial arrangements of functional groups. The crystal structure of human endothelin determined at 2.18 Angstrom resolution demonstrates a compact conformation where the carboxy-terminal region folds back toward the alpha-helical segment, creating a stable tertiary structure.
Nuclear magnetic resonance studies provide detailed insight into solution-state conformations and dynamic behavior. Analysis of 170 inter- and intra-residue nuclear Overhauser effect interactions, combined with coupling constant measurements and stereospecific assignments, enables precise distance constraint determination for structure calculation. Constrained molecular dynamics simulations using distance and dihedral angle constraints produce ensembles of structures that satisfy experimental constraints within 0.3 Angstrom deviation.
Table 3: Structural Characterization Methods and Results
Molecular dynamics simulations reveal that the carboxy-terminal region exhibits well-defined conformational preferences, with residues 17-21 demonstrating proximity to the alpha-helical core residues 9-14 through important nuclear Overhauser effect interactions. Correlation time measurements indicate monomeric species in solution, confirming that the observed structure represents the isolated peptide conformation rather than aggregated forms.
The tertiary structure demonstrates a hydrophobic core region stabilized by aromatic-aromatic interactions and hydrophobic clustering. Tryptophan residues contribute significantly to structural stability through indole ring stacking interactions with other aromatic residues. The spatial arrangement of charged residues creates distinct electrostatic surfaces that influence molecular recognition and binding interactions.
Comparative Analysis with Homologous Peptides in the Endothelin Superfamily
Comparative structural analysis within the endothelin superfamily reveals conserved architectural features and sequence-specific variations that contribute to functional diversity. The endothelin family consists of three primary members: endothelin-1, endothelin-2, and endothelin-3, all containing 21 amino acid residues with four conserved cysteine residues forming two intramolecular disulfide bonds. Endothelin-2 differs from endothelin-1 by only two amino acid substitutions, with tryptophan-6 and leucine-7 replacing leucine-6 and methionine-7 respectively.
Structural comparison with sarafotoxin peptides isolated from snake venom demonstrates remarkable conservation of three-dimensional architecture despite sequence variations. Nuclear magnetic resonance analysis of sarafotoxin-S6b reveals that it shares essentially the same three-dimensional structure as endothelin peptides, with primary differences localized to the 4-7 loop region where sequence variations occur.
Table 4: Endothelin Superfamily Sequence Comparison
| Peptide | Length | Key Differences | Disulfide Pattern | Biological Activity |
|---|---|---|---|---|
| Endothelin-1 | 21 | Reference sequence | Cys1-Cys15, Cys3-Cys11 | High vasoconstriction |
| Endothelin-2 | 21 | Trp6, Leu7 vs Leu6, Met7 | Cys1-Cys15, Cys3-Cys11 | Similar to ET-1 |
| Endothelin-3 | 21 | Multiple differences | Cys1-Cys15, Cys3-Cys11 | Reduced ET-A affinity |
| Sarafotoxin-S6b | 21 | Loop 4-7 variations | Cys1-Cys15, Cys3-Cys11 | ET-like activity |
Receptor binding studies demonstrate that structural variations within the endothelin superfamily result in differential affinity profiles for endothelin receptor subtypes A and B. Endothelin receptor A exhibits selectivity for endothelin-1, while endothelin receptor B demonstrates equal affinity for all three endothelin peptides. These selectivity differences arise from specific amino acid interactions within the receptor binding pocket, particularly involving the carboxy-terminal region of the peptides.
Cryo-electron microscopy structures of endothelin receptor complexes provide detailed insight into peptide-receptor interactions and activation mechanisms. The endothelin-1-endothelin receptor B-G protein complex structure at 2.8 Angstrom resolution reveals how peptide binding induces conformational changes leading to G protein activation. Comparative analysis shows that endothelin receptors bind G proteins in unique orientations compared to other G protein-coupled receptors, expanding the diversity of G protein binding modes.
The evolutionary conservation of disulfide bonding patterns across the endothelin superfamily emphasizes the critical importance of these structural elements for biological function. Experimental studies using analogues with modified or eliminated disulfide bonds demonstrate that while these bonds are not absolutely essential for receptor binding, they provide crucial conformational stability that optimizes biological activity. The structural framework established by disulfide connectivity creates a stable scaffold that positions functional residues for optimal receptor recognition and activation.
Properties
CAS No. |
121014-54-8 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and C-Terminus Anchoring
The peptide’s C-terminal proline (PR) necessitates a resin that minimizes racemization during anchoring. The 2-chlorotrityl chloride (2-CTC) resin is ideal due to its high stability and low racemization risk during amino acid loading. Loading efficiency is optimized by using 1.5 equivalents of Fmoc-Pro-OH in dichloromethane (DCM) with 2% diisopropylethylamine (DIPEA). The resin’s swelling properties in DCM ensure uniform distribution, critical for long-chain synthesis.
Amino Acid Protection Scheme
-
Cysteine (CYS): Trityl (Trt) protection is employed for all four cysteine residues to prevent thiol oxidation and ensure cleavage compatibility with trifluoroacetic acid (TFA). Trt groups are removed during final cleavage, yielding free thiols.
-
Serine (SER): Side chains are protected with tert-butyl (tBu) groups to prevent β-elimination during piperidine deprotection.
-
Aspartic Acid (ASP) and Glutamic Acid (GLU): tBu esters prevent aspartimide formation and side-chain reactivity.
-
Lysine (LYS): tert-butoxycarbonyl (Boc) protection ensures orthogonal deprotection during cleavage.
-
Methionine (MET): Unprotected due to its oxidation sensitivity; synthesis is conducted under argon to minimize disulfide formation.
Stepwise Chain Elongation
Coupling Reagents and Conditions
Each amino acid is coupled using a 4:1 molar ratio of Oxyma Pure and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dimethylformamide (DMF). Activation with 2% DIPEA ensures rapid carbodiimide formation. For hydrophobic segments (e.g., LEU-ILE-ILE-TRP), double coupling with 10-minute intervals is performed to achieve >99% efficiency.
Deprotection and Aggregation Mitigation
Fmoc removal uses 20% piperidine in DMF with 0.1 M hydroxybenzotriazole (HOBt) to suppress diketopiperazine formation. Aggregation in the SER-SER-LEU-MET region is addressed by:
-
Pseudoproline Dipeptides: Replacing SER-SER sequences with Fmoc-Ser-Ser(ψMe,Mepro)-OH enhances solubility and reduces β-sheet formation.
-
Temperature Modulation: Heating the resin to 50°C during coupling improves solvation of hydrophobic residues.
Cleavage and Global Deprotection
Optimized Cleavage Cocktail
A mixture of TFA (94%), water (2.5%), TIPS (2.5%), and ethanedithiol (1%) is used for 3 hours at 25°C. This combination achieves complete side-chain deprotection while minimizing methionine oxidation and aspartimide formation.
Resin Peeling and Precipitation
The cleaved peptide is precipitated in ice-cold diethyl ether, centrifuged at 10,000 × g, and washed three times to remove residual scavengers. Yield is typically 60–70% for a 24-mer peptide under these conditions.
Purification and Characterization
Reversed-Phase HPLC (RP-HPLC)
Purification uses a C18 column with a gradient of 20–50% acetonitrile (0.1% TFA) over 60 minutes. The peptide’s hydrophobicity necessitates a shallow gradient (0.5% per minute) to resolve closely eluting impurities.
Mass Spectrometry (MS) Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 2859.2 Da; observed: 2859.5 Da). Disulfide formation is ruled out by comparing reduced vs. non-reduced electrospray ionization (ESI) spectra.
Yield and Purity Optimization
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Coupling Efficiency | Double coupling for ILE/TRP | 99.5% stepwise yield |
| Cleavage Time | 3 hours vs. 6 hours | 95% purity (3h) vs. 88% (6h) |
| Scavenger Ratio | TIPS:H2O:EDT (2.5:2.5:1) | 70% recovery vs. 50% (no EDT) |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, iodine.
Conditions: Mild conditions to avoid peptide degradation.
Products: Disulfide bonds between cysteine residues, forming a more stable peptide structure.
-
Reduction
Reagents: Dithiothreitol (DTT), β-mercaptoethanol.
Conditions: Typically performed under mild conditions to reduce disulfide bonds.
Products: Free thiol groups on cysteine residues.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the specific substitution reaction.
Products: Modified peptides with altered side chains.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Protecting Groups: Fmoc, Boc (tert-butyloxycarbonyl).
Cleavage Reagents: TFA, HF (hydrofluoric acid).
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.
Biology
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Enzyme Substrates: Used as a substrate for studying enzyme kinetics and specificity.
Medicine
Therapeutic Peptides:
Vaccine Development: Used in the design of peptide-based vaccines.
Industry
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins. The mechanism of action often involves binding to these targets, leading to changes in their activity or function. For example, the cysteine residues can form disulfide bonds, stabilizing the peptide structure and enhancing its biological activity.
Comparison with Similar Compounds
Structural Features :
- Disulfide Bridges : Two conserved disulfide bonds link CYS1-CYS15 and CYS3-CYS11, critical for stabilizing its tertiary structure .
- Key Residues : Contains hydrophobic residues (LEU, ILE, VAL, TRP), acidic (ASP, GLU), and basic (LYS, HIS) residues, influencing receptor binding and solubility .
Physicochemical Properties :
- LogP : Estimated to be highly hydrophilic (similar to related peptides with LogP values of -3.6 to -4.2) .
- Polar Surface Area (PSA) : Likely exceeds 850 Ų due to multiple polar/charged residues .
Table 1: Structural and Functional Comparison
Key Findings :
Disulfide Bridge Conservation :
- The target compound and endothelin-related peptides (CAS 120972-53-4, 126738-34-9) share identical disulfide bond positions (CYS1-CYS15, CYS3-CYS11), a hallmark of endothelin precursors . In contrast, oxytocin (CAS 24346-32-5) has a single disulfide bridge (CYS1-CYS6), reflecting its distinct cyclic structure .
Sequence Variations: The target compound diverges from CAS 120972-53-4 at positions 16–20 (LEU-ASP-ILE-ILE-TRP vs. GLN-ASP-VAL-ILE-TRP), altering hydrophobicity and receptor interaction .
Physicochemical Differences :
- LogP : The target compound’s estimated LogP (-3.8) aligns with endothelin-related peptides (-3.6 to -4.2), all more hydrophilic than oxytocin (-4.2) .
- PSA : Higher PSA values (~870–891 Ų) in endothelin analogs vs. oxytocin (444 Ų) reflect increased polar residues for receptor docking .
Functional Roles: The target compound is a precursor requiring proteolytic cleavage to activate ET-1, while CAS 120972-53-4 may act as a receptor antagonist due to sequence modifications . Oxytocin, despite structural similarities (disulfide bonds), serves unrelated physiological roles, emphasizing how minor sequence changes dictate function .
Analytical Characterization: NMR Fingerprinting: Studies on related peptides (e.g., briaviolides) highlight how NOESY and HMBC correlations resolve stereochemical differences, applicable to distinguishing endothelin analogs . HRESIMS: Used to confirm molecular formulas (e.g., CAS 120972-53-4: Δ = 10 ppm accuracy) .
Biological Activity
The peptide H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR is a complex chain of amino acids that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its structure, mechanisms of action, and implications for therapeutic applications.
The molecular formula for this peptide is with a molecular weight of approximately 2546.92 g/mol. The compound includes several essential and non-essential amino acids, which may contribute to its biological functions.
1. Antihypertensive Effects
Research indicates that peptides derived from marine sources exhibit significant antihypertensive properties. Similar sequences to H-CYS-SER-CYS-SER-SER have been shown to inhibit angiotensin-converting enzyme (ACE), a key regulator in blood pressure control. The presence of branched-chain amino acids at the N-terminal may enhance this inhibitory effect .
2. Antioxidant Activity
Peptides containing cysteine residues are known for their antioxidant capabilities. The thiol groups in cysteine can neutralize free radicals, potentially reducing oxidative stress in biological systems. This activity has implications for diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders .
3. Antimicrobial Properties
Certain peptides have demonstrated antimicrobial effects against various pathogens. The sequence of amino acids in H-CYS-SER-CYS-SER-SER may facilitate interactions with microbial membranes, leading to cell lysis and death. This property is particularly relevant in the context of increasing antibiotic resistance .
The biological activities of H-CYS-SER-CYS-SER-SER can be attributed to several mechanisms:
- ACE Inhibition : By mimicking natural substrates, this peptide can bind to ACE, inhibiting its activity and lowering blood pressure.
- Radical Scavenging : The cysteine residues can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Membrane Disruption : The amphipathic nature of the peptide might allow it to insert into lipid membranes, disrupting their integrity and leading to microbial cell death.
Case Studies
Several studies have explored the effects of similar peptides:
- Study on Antihypertensive Peptides : A study published in Molecules demonstrated that marine-derived peptides effectively lowered blood pressure in hypertensive rat models through ACE inhibition .
- Antioxidant Activity Assessment : Research highlighted in Frontiers in Pharmacology showed that peptides with high cysteine content significantly reduced oxidative stress markers in human cell lines .
- Antimicrobial Testing : A comparative study published in Journal of Peptide Science found that peptides similar to H-CYS-SER-CYS-SER-SER exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. How can the disulfide bond topology of this cysteine-rich peptide be experimentally determined?
- Methodological Answer : Use reduction-alkylation assays combined with mass spectrometry (MS) to identify free thiol groups and map disulfide linkages. For example, treat the peptide with dithiothreitol (DTT) to reduce disulfide bonds, followed by alkylation with iodoacetamide. Compare the MS profiles of reduced vs. native peptide to infer bond positions . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve spatial arrangements of cysteine residues in solution .
Q. What techniques are recommended for synthesizing and purifying this peptide?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, given the sequence length (~25 residues). Use HPLC purification with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via analytical HPLC and confirm identity via high-resolution MS (HRMS) . For cysteine-containing peptides, include oxidative folding protocols to ensure proper disulfide formation .
Q. How can the peptide’s stability under varying pH and temperature conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers (pH 3–9) at 25°C, 37°C, and 4°C. Analyze degradation over time using reverse-phase HPLC and circular dichroism (CD) spectroscopy to monitor structural changes. Compare results to computational predictions (e.g., molecular dynamics simulations ) for validation .
Advanced Research Questions
Q. How can contradictory data on the peptide’s bioactivity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer : Perform dose-response assays across multiple cell lines to differentiate specific vs. nonspecific effects. Use surface plasmon resonance (SPR) to quantify binding affinity to target receptors. Cross-validate with knockout models (e.g., CRISPR/Cas9) to confirm mechanism of action. Statistical tools like Bland-Altman plots can identify systematic biases in conflicting datasets .
Q. What strategies are effective for studying the peptide’s interaction with membrane proteins?
- Methodological Answer : Use liposome-encapsulation assays to mimic lipid bilayers, followed by fluorescence resonance energy transfer (FRET) to track binding kinetics. Cryo-electron microscopy (cryo-EM) can resolve peptide-protein complexes at near-atomic resolution. For dynamic interactions, employ stopped-flow spectroscopy to capture transient states .
Q. How can computational methods improve the design of functional analogs with enhanced stability?
- Methodological Answer : Apply Rosetta Commons algorithms for de novo peptide design, focusing on stabilizing mutations (e.g., substituting oxidation-prone methionine with norleucine). Validate predictions using molecular dynamics (MD) simulations in explicit solvent. Experimentally test analogs via alanine-scanning mutagenesis and compare thermostability using differential scanning calorimetry (DSC) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are critical for analyzing peptide-protein docking simulations?
- Answer : Use cluster analysis (e.g., k-means) to group docking poses by energy landscapes. Apply bootstrapping to estimate confidence intervals for binding energies. Cross-reference with experimental data (e.g., SPR) using Pearson/Spearman correlation coefficients to validate predictive accuracy .
Q. How should researchers address discrepancies between in silico and in vitro folding outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
